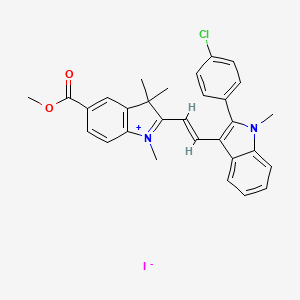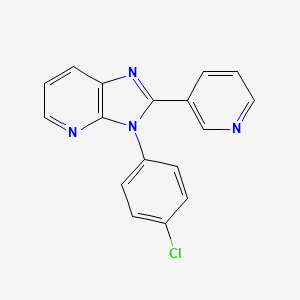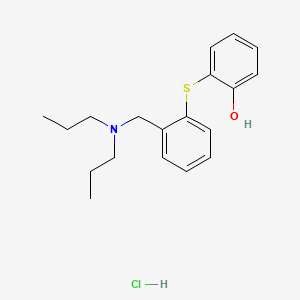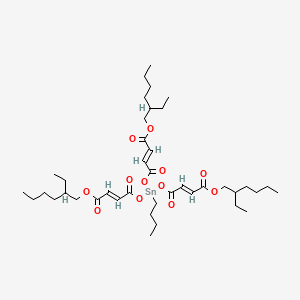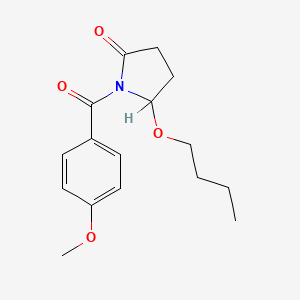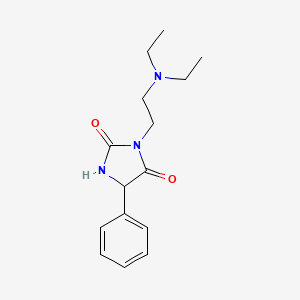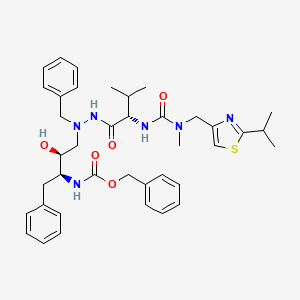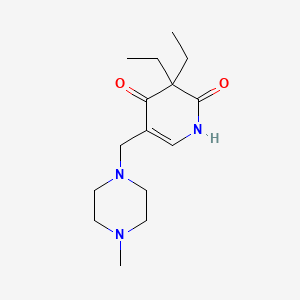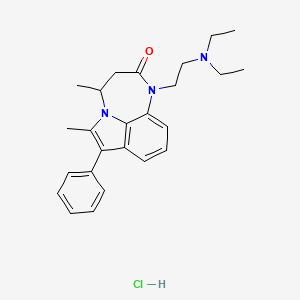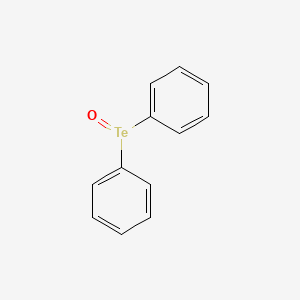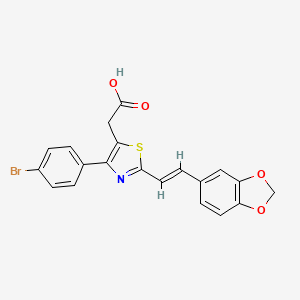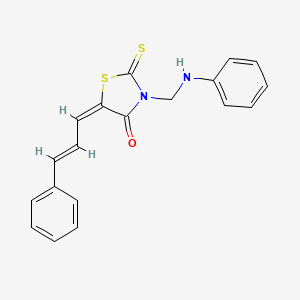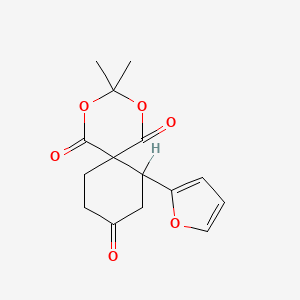
3,3-Dimethyl-7-(2-furanyl)-2,4-dioxaspiro(5.5)undecane-1,5,9-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-7-(2-furanyl)-2,4-dioxaspiro(5.5)undecane-1,5,9-trione is a complex organic compound characterized by its unique spirocyclic structure. This compound features a furan ring, which is known for its aromatic properties, and a spiro linkage that connects two cyclic structures. Such compounds are often of interest in various fields of chemistry due to their potential biological activities and applications in material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-7-(2-furanyl)-2,4-dioxaspiro(5.5)undecane-1,5,9-trione typically involves multi-step organic reactions. A common approach might include:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Spirocyclic Formation: The spiro linkage is introduced through a series of condensation reactions, often involving ketones or aldehydes.
Final Assembly:
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-7-(2-furanyl)-2,4-dioxaspiro(5.5)undecane-1,5,9-trione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like lithium aluminum hydride.
Substitution: Replacement of functional groups, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more oxygenated derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-7-(2-furanyl)-2,4-dioxaspiro(5
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential bioactive compound with applications in drug discovery.
Medicine: Investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-7-(2-furanyl)-2,4-dioxaspiro(5.5)undecane-1,5,9-trione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating biological pathways. For example, it might inhibit an enzyme involved in inflammation, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyl-7-(2-thienyl)-2,4-dioxaspiro(5.5)undecane-1,5,9-trione: Similar structure but with a thiophene ring instead of a furan ring.
3,3-Dimethyl-7-(2-pyridyl)-2,4-dioxaspiro(5.5)undecane-1,5,9-trione: Contains a pyridine ring, offering different chemical properties.
Uniqueness
3,3-Dimethyl-7-(2-furanyl)-2,4-dioxaspiro(5.5)undecane-1,5,9-trione is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
130598-05-9 |
|---|---|
Molekularformel |
C15H16O6 |
Molekulargewicht |
292.28 g/mol |
IUPAC-Name |
11-(furan-2-yl)-3,3-dimethyl-2,4-dioxaspiro[5.5]undecane-1,5,9-trione |
InChI |
InChI=1S/C15H16O6/c1-14(2)20-12(17)15(13(18)21-14)6-5-9(16)8-10(15)11-4-3-7-19-11/h3-4,7,10H,5-6,8H2,1-2H3 |
InChI-Schlüssel |
VURALEHVRKDLAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC(=O)C2(CCC(=O)CC2C3=CC=CO3)C(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite](/img/structure/B12722040.png)

